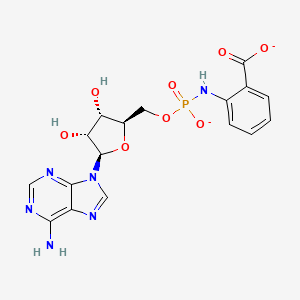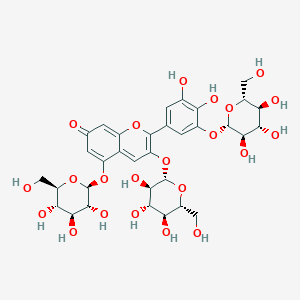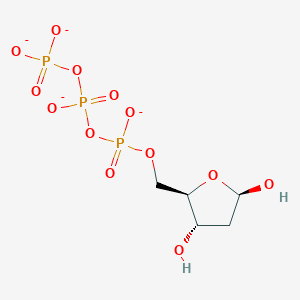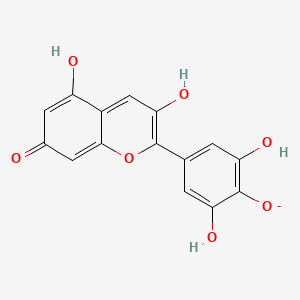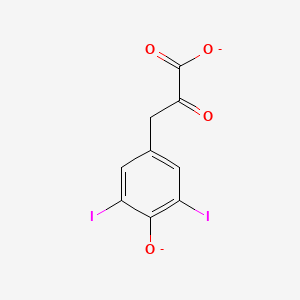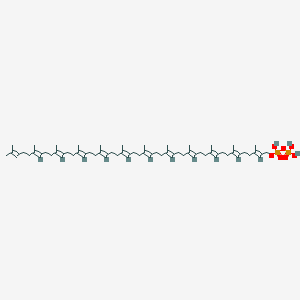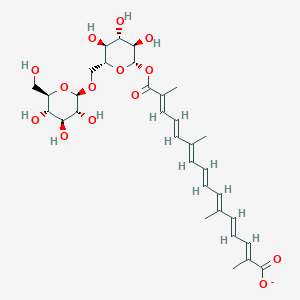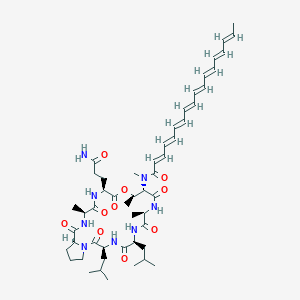
Myxochromide B3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myxochromide B3 is a natural product found in Myxococcus with data available.
Applications De Recherche Scientifique
Structural Characterization and Classification
Myxochromide B3 is part of the myxochromide family of secondary metabolites, characterized as cyclic depsipeptides with an unsaturated polyketide side chain. These compounds are known to be produced by various myxobacterial species such as Myxococcus xanthus and Stigmatella aurantiaca. Myxochromide B3, in particular, has been identified as the first representative of a new group of myxochromides, distinct in its peptide moiety from the previously known myxochromides A and S. This distinction highlights the compound's uniqueness in structure and potentially in function (Ohlendorf, Kehraus, & König, 2008).
Biosynthesis and Genetic Manipulation
Research has focused on understanding and manipulating the biosynthesis of myxochromides. The characterization of myxobacterial promoters and their application in engineering biosynthetic gene clusters (BGCs) in myxobacteria has been reported. This approach effectively enhanced the expression of complex BGCs, including those responsible for the biosynthesis of myxochromide, indicating the potential for increased production and structural diversity of myxochromides through genetic manipulation (Hu et al., 2021). The discovery of novel myxochromides and their biosynthetic pathways underscores the metabolic diversity of myxobacteria and the potential of genetic and metabolic engineering in harnessing this diversity for novel applications (Wenzel et al., 2005).
Industrial and Biotechnological Applications
The biotechnological significance of myxochromides is highlighted by the exploitation of heterologous hosts for the production of these compounds. For instance, the fast-growing myxobacterial thermophilic isolate GT-2 was engineered to express the complete myxochromide biosynthetic gene cluster, resulting in a significantly higher production of myxochromides compared to the original producer. This advancement in biotechnological applications signifies the potential of myxochromide B3 and related compounds in various industries, including pharmaceuticals and agrochemistry (Perlova et al., 2009).
Evolutionary Insights and Synthetic Biology
Research on myxochromides also provides insights into the evolution of secondary metabolite production in myxobacteria. Analysis of myxobacterial genome sequences and the mch biosynthetic gene clusters has led to the discovery and chemical characterization of novel myxochromide core types. This genomic and chemical analysis sheds light on the evolutionary diversification of the myxochromide megasynthetase and the structural diversity of its biosynthesis products, contributing valuable knowledge to the field of synthetic biology and evolutionary biology (Burgard et al., 2017).
Propriétés
Nom du produit |
Myxochromide B3 |
|---|---|
Formule moléculaire |
C51H74N8O10 |
Poids moléculaire |
959.2 g/mol |
Nom IUPAC |
(2E,4E,6E,8E,10E,12E,14E,16E)-N-[(3S,6S,9R,12S,13R,16S,19S,22S)-16-(3-amino-3-oxopropyl)-9,13,19-trimethyl-3,6-bis(2-methylpropyl)-2,5,8,11,15,18,21-heptaoxo-14-oxa-1,4,7,10,17,20-hexazabicyclo[20.3.0]pentacosan-12-yl]-N-methyloctadeca-2,4,6,8,10,12,14,16-octaenamide |
InChI |
InChI=1S/C51H74N8O10/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-43(61)58(9)44-37(8)69-51(68)38(28-29-42(52)60)55-45(62)35(6)53-48(65)41-26-25-30-59(41)50(67)40(32-34(4)5)57-47(64)39(31-33(2)3)56-46(63)36(7)54-49(44)66/h10-24,27,33-41,44H,25-26,28-32H2,1-9H3,(H2,52,60)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)/b11-10+,13-12+,15-14+,17-16+,19-18+,21-20+,23-22+,27-24+/t35-,36+,37+,38-,39-,40-,41-,44-/m0/s1 |
Clé InChI |
BBDFZPOSUPYDAK-BZPNHCEISA-N |
SMILES isomérique |
C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C |
SMILES canonique |
CC=CC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C |
Synonymes |
myxochromide B3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
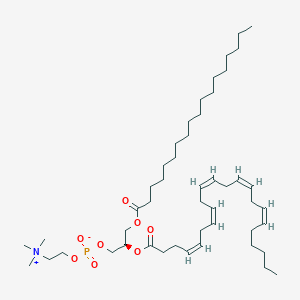
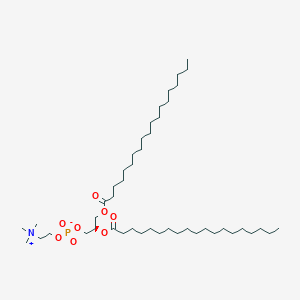
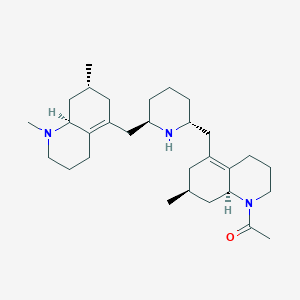
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
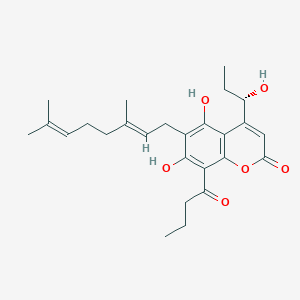
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
